molecular formula C18H21N3O4 B2956138 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide CAS No. 1203166-53-3

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide

Cat. No.: B2956138
CAS No.: 1203166-53-3
M. Wt: 343.383
InChI Key: PUMIFDVKGRZCNY-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at the 3-position with a benzo[d][1,3]dioxol-5-yl group and at the 1-position with a 2-(N-butylpropanamide) moiety. Its molecular formula is C₁₉H₂₁N₃O₄ (calculated molecular weight: 355.39 g/mol). Structural analogs often vary in substituents on the pyridazinone ring or the attached aromatic system, impacting biological activity and physicochemical parameters .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-butylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-4-9-19-18(23)12(2)21-17(22)8-6-14(20-21)13-5-7-15-16(10-13)25-11-24-15/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMIFDVKGRZCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)N1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure incorporates a benzo[d][1,3]dioxole moiety, a pyridazinone ring, and a butylpropanamide functional group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N4O4\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{4}

Biological Activity Overview

Recent studies have indicated that compounds related to This compound exhibit a range of biological activities, including:

  • Inhibition of Phosphodiesterase 4 (PDE4) : This enzyme plays a key role in regulating cellular levels of cyclic AMP (cAMP), which is crucial for various signaling pathways. Inhibition of PDE4 has therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Cytotoxicity Against Cancer Cells : The compound's derivatives have shown promising cytotoxic effects against several cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical) cells. IC50 values in the range of 0.14–8.59 μM indicate significant potency .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Topoisomerase II Inhibition : Compounds with structural similarities have been found to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition can lead to DNA damage in cancer cells, promoting apoptosis .
  • Binding Affinity Studies : Docking studies have demonstrated effective interactions between the compound and target proteins, suggesting a mechanism through which it exerts its biological effects .

Case Studies

Several studies have explored the biological activity of compounds related to This compound :

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives on A549 cells. The results indicated that derivatives substituted with specific functional groups exhibited enhanced cytotoxicity compared to the parent compound.

CompoundIC50 (μM)Cell Line
Compound 120.14 ± 0.01A549
Compound 130.31 ± 0.01A549
Etoposide (Control)0.05 ± 0.01A549

Study 2: Topoisomerase IIα Inhibition

Another study assessed the inhibitory effects on topoisomerase IIα using supercoiled plasmid DNA assays. The results indicated that certain compounds could effectively inhibit the enzyme at concentrations as low as 1 μM, leading to significant DNA double-stranded breaks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol-5-yl Substitutions

(a) N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide (CAS: 1235620-03-7)
  • Molecular Formula : C₁₆H₁₇N₃O₄
  • Molecular Weight : 315.32 g/mol
  • Key Differences: Lacks the N-butyl group, instead featuring a benzodioxolylmethylamine-linked propanamide. The pyridazinone ring has a methyl substituent at the 3-position instead of the benzo[d][1,3]dioxol-5-yl group.
  • Implications: The shorter alkyl chain (propanamide vs.
(b) 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13 in )
  • Molecular Formula : C₁₆H₁₀O₄
  • Molecular Weight : 266.26 g/mol
  • Key Differences: Replaces the pyridazinone core with a coumarin (benzopyrone) scaffold. Lacks the propanamide side chain, limiting hydrogen-bonding capacity.
  • Properties : Reported melting point: 168–170°C; IR bands at 1,715 cm⁻¹ (lactone C=O stretch) .
(c) N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethane-1-sulfonamide ()
  • Molecular Formula: C₁₀H₁₁NO₄S
  • Molecular Weight : 241.26 g/mol
  • Key Differences: Contains a sulfonamide group instead of a pyridazinone-propanamide system. The ethanesulfonamide group may enhance solubility but reduce metabolic stability .

Pyridazinone Derivatives with Varied Substituents

(a) 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide ()
  • Molecular Formula : C₁₀H₁₄N₄O
  • Molecular Weight : 218.25 g/mol
  • Key Differences :
    • A simpler pyridazine-carboxamide structure without the benzo[d][1,3]dioxole group.
    • Cyclobutyl-methylamine substituent may confer conformational rigidity .
(b) 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol ()
  • Molecular Formula : C₁₁H₁₄FN₂O
  • Molecular Weight : 224.24 g/mol
  • Key Differences: Pyrrolidin-3-ol core instead of pyridazinone.

Implications of Structural Variations

  • Lipophilicity : The N-butylpropanamide chain in the target compound likely increases logP compared to analogs with shorter chains or polar groups (e.g., sulfonamides).
  • Bioactivity: Coumarin derivatives (e.g., Compound 13) are known for anticoagulant properties, whereas pyridazinones are explored for kinase inhibition or anti-inflammatory effects.
  • Synthetic Accessibility : The absence of reported melting points or spectral data for the target compound suggests further experimental characterization is needed .

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